molecular formula C16H14ClN3O2 B8737871 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE CAS No. 60548-02-9

6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE

Cat. No. B8737871
M. Wt: 315.75 g/mol
InChI Key: VULUOYHJUMCHSH-UHFFFAOYSA-N
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Patent
US06048864

Procedure details

N,N-Dimethyl formamide (7.9 ml, 0.10 mol) was added dropwise to phosphorus oxychloride (47.9 ml, 0.52 mol) with stirring. After 10 minutes, 4-amino-6-benzyloxy-2-hydroxy-7-methoxyquinazoline (16.4 g, 0.055 mol) was added portionwise and the resulting mixture heated at 90° C. for 1.5 hours, then cooled and poured into ethyl acetate (750 ml). The mixture was neutralised by the portionwise addition of aqueous sodium carbonate and the phases were separated. The organic layer was evaporated to dryness and the residue combined with the organic phase which was then treated with aqueous sodium hydroxide to basify (pH10) and the mixture was heated at 90° C. for 2 hours. After cooling, the mixture was partitioned between dichloromethane (11) and water (11), the organic phase washed with water, dried over MgSO4 and evaporated to give a pale yellow solid. Trituration with isopropanol afforded the subtitle compound as a colourless solid (4.64 g, 27%). Rf 0.64 (ethyl acetate:methanol 95:5, v/v). MS m/z 316, 318 (MH+).
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
47.9 mL
Type
reactant
Reaction Step One
Name
4-amino-6-benzyloxy-2-hydroxy-7-methoxyquinazoline
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five
Yield
27%

Identifiers

REACTION_CXSMILES
CN(C)C=O.P(Cl)(Cl)([Cl:8])=O.[NH2:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:30][CH3:31])=[C:19]([O:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH:20]=2)[N:15]=[C:14](O)[N:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(C)C.C(OCC)(=O)C>[NH2:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:30][CH3:31])=[C:19]([O:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH:20]=2)[N:15]=[C:14]([Cl:8])[N:13]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
7.9 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
47.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
4-amino-6-benzyloxy-2-hydroxy-7-methoxyquinazoline
Quantity
16.4 g
Type
reactant
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OCC1=CC=CC=C1)OC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the phases were separated
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated to dryness
ADDITION
Type
ADDITION
Details
was then treated with aqueous sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 90° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between dichloromethane (11) and water (11)
WASH
Type
WASH
Details
the organic phase washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OCC1=CC=CC=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.64 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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